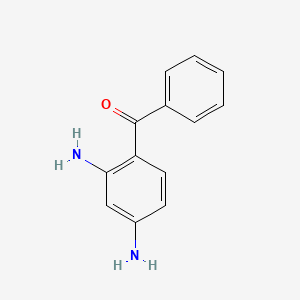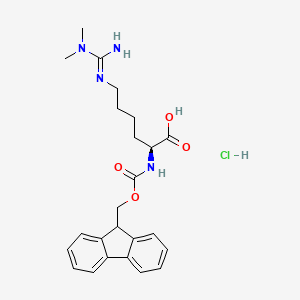
Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its stability and ability to protect the amino group during chemical reactions. The molecular formula of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is C24H30N4O4·HCl, and it has a molecular weight of 475.0.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) typically involves the protection of the amino group of homoarginine with the Fmoc group. This is followed by methylation of the guanidine group to introduce the symmetrical dimethyl groups. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the sequential addition of amino acids, including the incorporation of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical), under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like carbodiimides.
Deprotection Reactions: The Fmoc group can be selectively removed using piperidine, revealing the free amino group for subsequent reactions.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Carbodiimides: Used for coupling reactions to form peptide bonds.
Acidic Conditions: Used to remove the hydrochloride salt and obtain the free base form of the compound.
Major Products Formed
The major products formed from reactions involving Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) include peptides and proteins with specific sequences and functionalities, depending on the intended application.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is used in the synthesis of peptides and proteins. Its stability and ease of removal make it a valuable tool for constructing complex molecular structures.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural proteins, allowing researchers to investigate their functions and mechanisms.
Medicine
In medicine, Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for use in diagnostics, therapeutics, and research. Its high purity and stability make it suitable for large-scale production.
Mecanismo De Acción
The mechanism of action of Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed, revealing the free amino group for further functionalization or interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Arg(Me,Pbf)-OH: Another arginine derivative with different protecting groups.
Fmoc-ADMA(Pbf)-OH: A derivative of asymmetric dimethylarginine.
Fmoc-Lys(Me)3-OH Chloride: A lysine derivative with methylated amino groups.
Uniqueness
Fmoc-HomoArg(Me)2-OH.HCl(Symmetrical) is unique due to its symmetrical dimethylation and the presence of the Fmoc protecting group. This combination provides stability and ease of use in peptide synthesis, making it a valuable tool for researchers and industrial applications.
Propiedades
Fórmula molecular |
C24H31ClN4O4 |
|---|---|
Peso molecular |
475.0 g/mol |
Nombre IUPAC |
(2S)-6-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C24H30N4O4.ClH/c1-28(2)23(25)26-14-8-7-13-21(22(29)30)27-24(31)32-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H2,25,26)(H,27,31)(H,29,30);1H/t21-;/m0./s1 |
Clave InChI |
KBWSTCMOFACMCY-BOXHHOBZSA-N |
SMILES isomérico |
CN(C)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
SMILES canónico |
CN(C)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


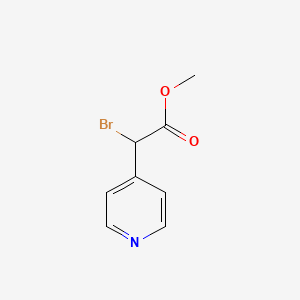
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)

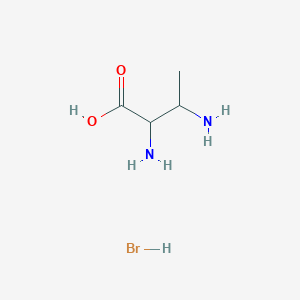
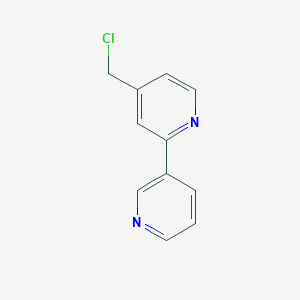
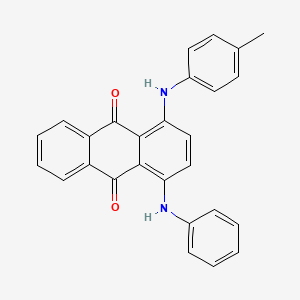

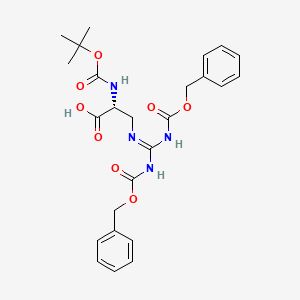
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
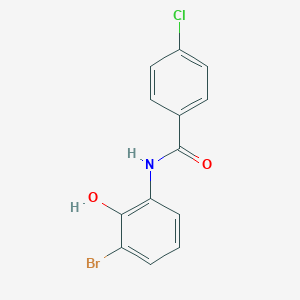
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
